2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1410792-91-4
VCID: VC4961038
InChI: InChI=1S/C15H9Cl2NO2S2/c16-12-8-6-11(7-9-12)14-18-15(22(17,19)20)13(21-14)10-4-2-1-3-5-10/h1-9H
SMILES: C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl
Molecular Formula: C15H9Cl2NO2S2
Molecular Weight: 370.26

2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride

CAS No.: 1410792-91-4

Cat. No.: VC4961038

Molecular Formula: C15H9Cl2NO2S2

Molecular Weight: 370.26

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride - 1410792-91-4

Specification

CAS No. 1410792-91-4
Molecular Formula C15H9Cl2NO2S2
Molecular Weight 370.26
IUPAC Name 2-(4-chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride
Standard InChI InChI=1S/C15H9Cl2NO2S2/c16-12-8-6-11(7-9-12)14-18-15(22(17,19)20)13(21-14)10-4-2-1-3-5-10/h1-9H
Standard InChI Key HVGGYEOWDFFIHH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a thiazole ring (a five-membered heterocycle with one sulfur and one nitrogen atom) substituted at positions 2, 4, and 5. Key features include:

  • 2-position: 4-Chlorophenyl group (C₆H₄Cl).

  • 4-position: Sulfonyl chloride (-SO₂Cl).

  • 5-position: Phenyl group (C₆H₅).

The presence of electron-withdrawing groups (chlorine, sulfonyl chloride) and aromatic systems creates a polarized electronic environment, enhancing reactivity toward nucleophiles.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₁ClN₂O₂S₂
Molecular Weight362.84 g/mol
IUPAC Name2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride
SMILESClC1=CC=C(C=C1)C2=C(SC(=N2)S(=O)(=O)Cl)C3=CC=CC=C3
ReactivityHydrolyzes in moisture; reacts with amines, alcohols

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for this compound are publicly documented, analogous thiazole sulfonyl chlorides are typically synthesized via:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones.

  • Sulfonation: Introduction of the sulfonyl chloride group using chlorosulfonic acid.

Example Pathway (Inferred):

  • Step 1: Reaction of 4-chlorophenylthiourea with phenylglyoxal to form the thiazole core.

  • Step 2: Sulfonation with ClSO₃H in dichloromethane at 0–5°C.

Table 2: Representative Reaction Conditions

ParameterCondition
SolventDichloromethane
Temperature0–5°C (sulfonation step)
CatalystTriethylamine (for deprotonation)
Yield (Analogous Cases)60–75%

Industrial Scaling

Continuous flow reactors are employed for large-scale production, improving yield and reducing byproducts. Automated systems ensure consistency, with in-line analytics monitoring sulfonation efficiency.

Chemical Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group (-SO₂Cl) undergoes substitution with nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters. This reactivity is exploited in:

  • Prodrug Design: Converting to bioactive sulfonamides.

  • Polymer Chemistry: Crosslinking agents for functional materials.

Biological Activity

Though direct studies are scarce, related thiazole sulfonyl chlorides exhibit:

  • Antiviral Activity: 50% inhibition of Tobacco Mosaic Virus (TMV) in analogs.

  • Enzyme Inhibition: Covalent binding to protein kinases via sulfonyl chloride reactivity.

Table 3: Biological Activity of Analogous Compounds

CompoundTarget EnzymeIC₅₀ (µM)Application
2-(4-Fluorophenyl)-5-phenyl analogCarbonic Anhydrase0.12Anticancer research
2-(4-Chlorophenyl)-4-methyl analogProtein Kinase C0.45Signal transduction

Mechanistic Insights

Covalent Modification

The sulfonyl chloride group reacts with nucleophilic residues (e.g., lysine, cysteine) in enzymes, forming stable sulfonate adducts. This irreversible inhibition is valuable for:

  • Target Validation: Identifying critical enzymatic pathways.

  • Therapeutic Development: Designing covalent inhibitors with prolonged activity.

Electronic Effects

The 4-chlorophenyl group enhances electrophilicity at the sulfonyl chloride, accelerating reactions with soft nucleophiles. Substituent effects on reactivity follow the order:
Cl > F > CH₃ > H (electron-withdrawing groups increase reaction rate).

Future Directions

Drug Discovery

  • Covalent Inhibitors: Optimizing selectivity for kinases and phosphatases.

  • Antimicrobial Agents: Leveraging thiazole’s biofilm disruption potential.

Material Science

  • Conductive Polymers: Incorporating thiazole units for electron transport.

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